7-Pentyloxepan-2-one
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Overview
Description
7-Pentyloxepan-2-one: is an organic compound belonging to the class of oxepanones It is characterized by a seven-membered ring containing an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ring-Opening Polymerization: One common method for synthesizing 7-Pentyloxepan-2-one involves the ring-opening polymerization of ε-caprolactone. This process typically uses catalysts such as tin(II) octoate or aluminum isopropoxide under controlled temperature conditions.
Cyclization Reactions: Another method involves the cyclization of appropriate linear precursors. For example, the cyclization of 6-hydroxyhexanoic acid under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale ring-opening polymerization due to its efficiency and scalability. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Pentyloxepan-2-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the ketone functional group. Reagents such as Grignard reagents can be used to introduce new alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, inert atmosphere.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Alkyl or aryl-substituted oxepanones.
Scientific Research Applications
Chemistry: 7-Pentyloxepan-2-one is used as a monomer in the synthesis of biodegradable polymers
Biology: In biological research, this compound derivatives are studied for their potential as drug delivery vehicles. The biocompatibility and degradability of these compounds make them suitable for controlled release systems.
Medicine: The compound and its derivatives are explored for their potential in drug formulation and delivery. Their ability to form stable complexes with various drugs enhances the efficacy and targeted delivery of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Pentyloxepan-2-one primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by specific enzymes or chemical catalysts, leading to the formation of long-chain polymers. The molecular targets and pathways involved include the interaction with catalytic sites on enzymes or catalysts, facilitating the cleavage of the oxepanone ring and subsequent polymerization.
Comparison with Similar Compounds
ε-Caprolactone: A six-membered lactone commonly used in ring-opening polymerization to produce polycaprolactone.
δ-Valerolactone: A five-membered lactone with similar polymerization properties but different ring size.
γ-Butyrolactone: A four-membered lactone with distinct chemical properties and applications.
Uniqueness: 7-Pentyloxepan-2-one is unique due to its seven-membered ring structure, which imparts distinct physical and chemical properties compared to other lactones. Its larger ring size allows for the formation of polymers with different mechanical and thermal properties, making it suitable for specific applications where other lactones may not be as effective.
Properties
CAS No. |
115453-70-8 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
7-pentyloxepan-2-one |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-7-10-8-5-6-9-11(12)13-10/h10H,2-9H2,1H3 |
InChI Key |
QQJPDSUSFAPMON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCCC(=O)O1 |
Origin of Product |
United States |
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